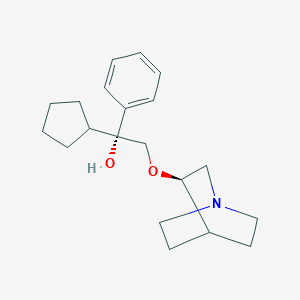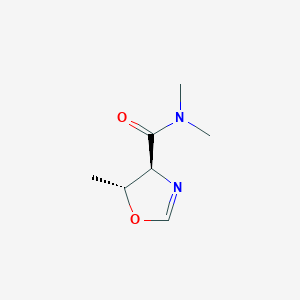
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is a heterocyclic organic compound that has gained significant attention in the scientific research community. This compound is a derivative of pyridine and is commonly used in various research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has also been studied for its potential use in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is its unique chemical properties, which make it an ideal building block for the synthesis of various organic compounds. However, one of the limitations of this compound is its relatively high cost, which can limit its use in certain research applications.
Future Directions
There are several future directions for the research of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI). One of the potential areas of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various neurological disorders. Additionally, the synthesis of new derivatives of this compound can also be an area of future research.
Synthesis Methods
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic anhydride. Another method involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
properties
CAS RN |
120241-65-8 |
|---|---|
Product Name |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) |
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChI Key |
YIPFNKUAYXIITD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
Canonical SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
synonyms |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)







![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)

![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)


![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)